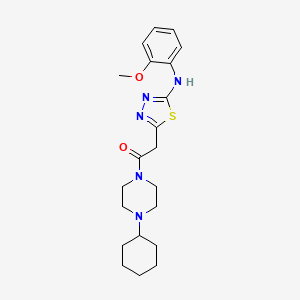
1-(4-Cyclohexylpiperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclohexylpiperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexylpiperazine moiety and a thiadiazole ring, which are known for their biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclohexylpiperazine core. This can be achieved by reacting cyclohexylamine with bis(2-chloroethyl) ether under high temperature and pressure conditions. The resulting cyclohexylpiperazine is then reacted with 2-methoxyaniline to form the thiadiazole ring through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group on the phenyl ring can be oxidized to a hydroxyl group.
Reduction: : The thiadiazole ring can be reduced to form a thioamide.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of 2-hydroxyphenyl derivatives.
Reduction: : Formation of thioamide derivatives.
Substitution: : Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in several scientific research areas:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Studied for its pharmacological effects, such as anticonvulsant and antinociceptive activities.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action would depend on the specific application and target system.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific structural features, such as the cyclohexylpiperazine and thiadiazole rings. Similar compounds include:
1-Cyclohexylpiperazine: : A simpler derivative without the thiadiazole ring.
2-Methoxyaniline: : A simpler aromatic amine without the piperazine or thiadiazole moieties.
These compounds differ in their biological activity and chemical properties, highlighting the uniqueness of 1-(4-Cyclohexylpiperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone.
Eigenschaften
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-28-18-10-6-5-9-17(18)22-21-24-23-19(29-21)15-20(27)26-13-11-25(12-14-26)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCQQQIWURLFFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN=C(S2)CC(=O)N3CCN(CC3)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














